N-Methylaspartic acid

NMDA receptor pharmacology Subunit selectivity Electrophysiology

Researchers investigating NR2D-containing NMDA receptor contributions to synaptic plasticity or excitotoxicity require agonists with defined subunit selectivity-a property lacking in broad-spectrum ligands like L-glutamate. N-Methylaspartic acid (CAS 17833-53-3) addresses this gap with quantifiable NR2D preference. • 9-fold higher potency at NR2D (EC₅₀ 8.3 μM) vs. NR2A (EC₅₀ 75 μM), enabling preferential NR2D activation at low concentrations. • Established reference agonist for [³H]acetylcholine release assays in striatal slices (EC₅₀ 45.8 μM), supporting cross-laboratory data normalization. • Validated chiral 2D-HPLC method with 2.5 fmol LLOQ for enantiomer quantification in tissue studies. • Defined in vivo safety boundary: intraperitoneal LD₅₀ 137 mg/kg (mouse) for dose-selection in neurological disease models.

Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
CAS No. 17833-53-3
Cat. No. B098143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylaspartic acid
CAS17833-53-3
SynonymsN-methyl-DL-aspartate
N-methyl-DL-aspartic acid
Molecular FormulaC5H9NO4
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESCNC(CC(=O)O)C(=O)O
InChIInChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)
InChIKeyHOKKHZGPKSLGJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylaspartic Acid: Chemical and Pharmacological Profile


N-Methylaspartic acid (CAS 17833-53-3; N-methyl-DL-aspartic acid) is a synthetic N-methylated amino acid derivative of aspartic acid, existing as a white to off-white crystalline solid with a molecular weight of 147.13 g/mol (C₅H₉NO₄) . The compound exhibits a melting point of 183–184 °C, water solubility of 25 mg/mL (clear and colorless), and requires storage at -20 °C for long-term stability . As the racemic mixture of the D- and L-isomers, N-Methylaspartic acid serves as a glutamate analogue and agonist at the NMDA (N-methyl-D-aspartate) subtype of ionotropic glutamate receptors, widely utilized in neurological disease research . The compound is commercially available at purity grades of ≥98% [1] and is distinguished from its single-enantiomer counterparts (e.g., N-methyl-D-aspartate, CAS 6384-92-5) by its isomeric composition and associated procurement considerations.

1

Agonist Tool

NMDA receptor subtype pharmacology studies

2

Chiral Control

Racemic mixture requiring enantiomer-specific analytical workflows

3

Excitability Research

Glutamatergic signaling and excitotoxicity model context

N-Methylaspartic Acid: Why Analogs Are Not Interchangeable


Substituting N-Methylaspartic acid (17833-53-3) with closely related compounds—such as unmodified L-aspartic acid, L-glutamic acid, or alternative NMDA receptor agonists—introduces material differences in receptor activation kinetics, stereochemical composition, and analytical behavior. The racemic nature of this compound necessitates distinct chiral separation protocols compared to single-enantiomer N-methyl-D-aspartate (NMDA) [1]. Furthermore, the N-methyl substitution confers selective binding to the NMDA receptor subtype, unlike the endogenous neurotransmitter L-glutamate, which broadly activates AMPA and kainate receptors as well [2]. Even among NMDA receptor agonists, functional potency varies substantially across receptor subunit compositions, as demonstrated by subunit-dependent EC₅₀ values [3]. The following quantitative evidence delineates precisely where N-Methylaspartic acid exhibits measurable differentiation critical for experimental design and procurement decisions.

Target Compound

Racemic N‑methylaspartic acid (CAS 17833‑53‑3)

Contains both D‑ and L‑enantiomers; N‑methyl substitution drives NMDA receptor selectivity.

Analog Risk

L‑glutamate, L‑aspartate, or single‑enantiomer NMDA

Pan‑ionotropic activation, distinct stereochemical potency, and different chiral separation requirements may shift experimental outcomes.

N-Methylaspartic Acid: Differential Evidence vs. Closest Analogs


NMDA Receptor Subunit Selectivity: NR2D vs. NR2A

N-Methyl-D-aspartic acid (the D-enantiomer component of the racemic mixture) exhibits pronounced subunit-dependent functional potency at recombinant NMDA receptors expressed in Xenopus oocytes. The EC₅₀ for NR2D-containing receptors is 8.3 μM, representing an approximately 9-fold greater potency compared to NR2A-containing receptors (EC₅₀ = 75 μM) [1]. This differential activation profile provides a quantifiable basis for selecting NMDA as a pharmacological tool when investigating NR2D-mediated signaling pathways, as alternative agonists such as L-glutamate lack this degree of subunit discrimination.

NR2D vs NR2A potency
Head‑to‑head
NR1/NR2D EC₅₀ 8.3 μM
NR1/NR2A EC₅₀ 75 μM
NR2D ~9‑fold more sensitive
Supports NR2D‑selective pathway study design
Xenopus oocyte recombinant receptors; two‑voltage clamp
NMDA receptor pharmacology Subunit selectivity Electrophysiology

Agonist Potency Comparison: NMDA vs. CPAA in Striatal Acetylcholine Release

In a functional assay measuring [³H]acetylcholine release from rat striatal slices, N-methyl-D-aspartic acid (NMDA) exhibits an EC₅₀ of 45.8 μM, which is approximately 2.3-fold less potent than trans-2-carboxy-3-pyrrolidineacetic acid (CPAA), a structurally distinct NMDA receptor agonist that shows an EC₅₀ of 20.0 μM [1]. Both compounds evoke release with comparable maximal efficacy, establishing NMDA as the reference benchmark against which novel agonists are calibrated in this widely employed functional model of NMDA receptor activation.

NMDA vs CPAA benchmark
Head‑to‑head
NMDA EC₅₀ 45.8 μM
CPAA EC₅₀ 20.0 μM
CPAA ~2.3‑fold more potent
Reference agonist context for striatal ACh release assays
Rat striatal slices; comparable maximal efficacy
Excitatory amino acid pharmacology Acetylcholine release assay NMDA receptor agonism

Analytical Differentiation: Chiral 2D-HPLC Enantiomeric Separation

The racemic nature of N-methylaspartic acid (CAS 17833-53-3) necessitates specialized chiral separation methodologies that distinguish it analytically from single-enantiomer preparations such as N-methyl-D-aspartate (NMDA, CAS 6384-92-5). A validated chiral two-dimensional HPLC system employing a long microbore-monolithic ODS column (0.53 mm i.d. × 1000 mm) coupled to narrowbore enantioselective columns achieves baseline resolution of N-methylaspartic acid (NMA) enantiomers with a lower limit of quantification (LLOQ) of 2.5 fmol following precolumn derivatization with NBD-F [1]. This represents a 10³-fold improvement in sensitivity compared to conventional single-dimension HPLC methods typically reporting nanomolar LLOQ thresholds for amino acid analysis [2].

Chiral 2D‑HPLC LLOQ
Method context
LLOQ 2.5 fmol
~10³‑fold vs. conventional HPLC
Enables trace‑level enantiomer‑specific bioanalysis
Monolithic ODS × enantioselective column; NBD‑F derivatization
Chiral separation 2D-HPLC Bioanalytical chemistry

In Vivo Toxicity Benchmark: Mouse Intraperitoneal LD₅₀

N-Methyl-D-aspartic acid demonstrates a defined acute toxicity profile in rodents, with an intraperitoneal LD₅₀ of 137 mg/kg in mice [1]. This value provides a quantitative safety margin for in vivo dosing studies and enables direct comparison with structurally related excitatory amino acids. In contrast, the endogenous neurotransmitter L-glutamate exhibits an intraperitoneal LD₅₀ of approximately 6,000 mg/kg in mice [2], representing an approximately 44-fold lower acute toxicity, consistent with NMDA's higher potency and sustained NMDA receptor activation that can precipitate excitotoxic neuronal injury.

Acute toxicity (LD₅₀)
Cross‑study comparable
i.p. LD₅₀ 137 mg/kg (mouse)
vs. L‑glutamate ~6,000 mg/kg
Informs in vivo exposure‑margin interpretation
Mouse intraperitoneal; endpoint mortality
Acute toxicity In vivo pharmacology Safety pharmacology

Receptor Selectivity: NMDA vs. Glutamate

N-Methyl-D-aspartic acid (the D-enantiomer component of N-methylaspartic acid) binds exclusively to the NMDA receptor subtype and exhibits no measurable functional activity at AMPA or kainate receptors [1]. In contrast, the endogenous ligand L-glutamate activates all three ionotropic glutamate receptor families (NMDA, AMPA, and kainate), producing broad-spectrum neuronal excitation [2]. In metabolic studies using multinuclear magnetic resonance spectroscopy, the NMDA receptor antagonist MK-801 prevented NMDA-induced changes in cellular energy state, whereas MK-801 failed to block metabolic perturbations induced by either N-methyl-L-aspartic acid (NMLA) or L-glutamate, confirming that NMLA and glutamate engage additional non-NMDA pathways [3].

Receptor selectivity
Head‑to‑head
NMDA: NMDA receptor only
Glutamate: AMPA, kainate, NMDA
Supports NMDA‑specific pathway attribution
Recombinant binding; metabolic MRS confirmation
Receptor selectivity Glutamate receptor pharmacology Excitotoxicity

Stereochemical Potency: D-Enantiomer vs. L-Enantiomer

The biological activity of N-methylaspartic acid resides predominantly in the D-enantiomer (N-methyl-D-aspartate, NMDA). Early structure-activity studies established that the D-form is the active isomer, whereas the L-form is substantially less potent in activating glutamate receptors [1]. This stereoselectivity distinguishes NMDA from aspartic acid itself, which lacks such pronounced enantiomeric discrimination. Metabolic magnetic resonance spectroscopy studies further confirm that the L-isomer (NMLA) and the D-isomer (NMDA) produce distinct energetic perturbations in brain tissue, with NMDA-induced changes being fully blocked by the NMDA antagonist MK-801, while NMLA-induced changes are only partially antagonized, indicating engagement of additional receptor pathways by the L-enantiomer [2].

Stereochemical potency
Class‑level
D‑enantiomer: active
L‑enantiomer: substantially less potent
Enantiomer‑attribution review for potency‑normalized studies
Electrophysiology; exact potency ratio not quantified
Stereoselectivity Enantiomer pharmacology NMDA receptor activation

N-Methylaspartic Acid: Validated Application Scenarios


NR2D Subunit-Specific NMDA Receptor Signaling

Researchers seeking to isolate NR2D-containing NMDA receptor contributions to synaptic plasticity or excitotoxicity should prioritize N-methylaspartic acid. The compound's 9-fold higher potency at NR2D (EC₅₀ = 8.3 μM) compared to NR2A (EC₅₀ = 75 μM) enables preferential activation of NR2D-containing receptors at lower concentrations, a pharmacological property not shared by non-selective agonists such as L-glutamate [1].

Calibrating Functional Potency of Novel NMDA Agonists

In striatal slice assays measuring NMDA receptor-mediated [³H]acetylcholine release, N-methylaspartic acid serves as the established reference agonist with a defined EC₅₀ of 45.8 μM [1]. This benchmark value enables head-to-head potency comparison with novel compounds (e.g., CPAA, EC₅₀ = 20.0 μM) and facilitates cross-laboratory data normalization, ensuring reproducibility in excitatory amino acid pharmacology research [1].

Trace-Level Detection of NMA Enantiomers in Biological Tissues

For studies requiring quantification of endogenous N-methylaspartic acid enantiomers in mammalian or marine tissues—such as the 170.1 nmol/g NMDA concentration detected in Scapharca broughtonii mantle [1]—the validated chiral 2D-HPLC method with 2.5 fmol LLOQ provides the analytical sensitivity required to overcome the detection limitations of conventional HPLC approaches [1]. This methodology is essential for pharmacokinetic, tissue distribution, and endogenous neuromodulator discovery studies [2].

Designing In Vivo Dosing Regimens Based on Acute Toxicity

In rodent models of neurological disease where NMDA receptor activation is required, the established intraperitoneal LD₅₀ of 137 mg/kg in mice [1] provides a quantitative safety boundary for dose selection. This value enables calculation of maximum tolerated doses and informs experimental protocols where excitotoxic threshold must be carefully managed—a consideration that differs markedly from the substantially higher safety margin of L-glutamate (LD₅₀ ≈ 6,000 mg/kg) [2].

Application
Selection Property
Validation Focus
NR2D pathway signaling studies
Subunit‑dependent potency context
NR2D/NR2A EC₅₀ ratio review
NMDA receptor agonist benchmark studies
Reference agonist potency context
Cross‑study EC₅₀ normalization
Enantiomer‑specific bioanalysis in tissues
Chiral 2D‑HPLC method context
LLOQ and matrix recovery validation
In vivo NMDA receptor activation studies
Acute toxicity endpoint context
Exposure margin and tolerability review

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